2-Chloro-1,3,2-benzodioxaborole

Catalog No.
S1898522
CAS No.
55718-76-8
M.F
C6H4BClO2
M. Wt
154.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3,2-benzodioxaborole

CAS Number

55718-76-8

Product Name

2-Chloro-1,3,2-benzodioxaborole

IUPAC Name

2-chloro-1,3,2-benzodioxaborole

Molecular Formula

C6H4BClO2

Molecular Weight

154.36 g/mol

InChI

InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H

InChI Key

AZYGEWXDKHFOKB-UHFFFAOYSA-N

SMILES

B1(OC2=CC=CC=C2O1)Cl

Canonical SMILES

B1(OC2=CC=CC=C2O1)Cl
  • Organic synthesis

    The presence of the boronic acid ester group suggests 2-Chloro-1,3,2-benzodioxaborole could be a useful building block for organic synthesis. Boronic acid esters are valuable reagents in Suzuki-Miyaura couplings, a powerful carbon-carbon bond forming reaction in organic chemistry . The introduction of the chlorine atom at the 2-position could potentially influence the reactivity of the molecule in coupling reactions.

  • Medicinal chemistry

    The benzodioxaborole core structure is present in some compounds with interesting biological properties . Further research is needed to explore if 2-Chloro-1,3,2-benzodioxaborole exhibits any medicinal activity.

  • Material science

    Certain boronic acid-containing molecules have been explored for their potential applications in material science . The unique combination of functional groups in 2-Chloro-1,3,2-benzodioxaborole might warrant investigation into its material properties.

2-Chloro-1,3,2-benzodioxaborole is an organoboron compound characterized by its unique bicyclic structure that incorporates a dioxaborole moiety. Its molecular formula is C₆H₄BClO₂, and it features a chlorine atom attached to the benzene ring. The compound is known for its reactivity and is classified as a flammable solid that can cause severe skin burns and eye damage upon contact .

The structure of 2-Chloro-1,3,2-benzodioxaborole consists of a benzene ring fused with a dioxaborole system, which contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • There is no documented information on the mechanism of action of 2-Chloro-1,3,2-benzodioxaborole [, , ].
  • No safety information is readily available in scientific sources [, , ].
Due to its electrophilic nature. It can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles. Additionally, it reacts with metal boryl complexes to form stable organometallic compounds, which are useful in catalysis and material science .

Notably, the compound has been involved in oxyboration reactions that yield borylated derivatives of benzofurans. This reaction pathway has been optimized for better yields and efficiency in synthetic applications .

Several methods exist for synthesizing 2-Chloro-1,3,2-benzodioxaborole:

  • Oxyboration Reaction: This method involves the use of chlorocatecholborane as a reagent in the presence of suitable solvents like toluene. The reaction proceeds through nucleophilic attack mechanisms leading to the formation of borylated products .
  • Metal-Catalyzed Processes: The compound can also be synthesized via metal-catalyzed reactions involving transition metals such as rhodium or iridium. These methods typically enhance selectivity and yield in producing organoboron compounds .

2-Chloro-1,3,2-benzodioxaborole finds applications primarily in chemical research and organic synthesis. Its utility extends to:

  • Synthesis of Metal Boryl Complexes: It serves as a precursor for creating various metal boryl complexes that are valuable in catalysis .
  • Organic Synthesis: The compound is used as a reagent in the formation of complex organic molecules, particularly those involving boron chemistry.

Interaction studies involving 2-Chloro-1,3,2-benzodioxaborole focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways and its role in catalysis. Additionally, research into its interaction with biological molecules may reveal insights into its therapeutic potential.

Several compounds share structural or functional similarities with 2-Chloro-1,3,2-benzodioxaborole. Here are some notable examples:

Compound NameStructure TypeUnique Features
Boron TrifluorideBoron CompoundHighly reactive gas used in Lewis acid catalysis.
CatecholboraneBoron-DerivativeUsed for oxyboration reactions; more stable than 2-chloro derivative.
Boronate EstersOrganoboron CompoundStable under aqueous conditions; used in Suzuki coupling reactions.
B-ChlorocatecholboraneChlorinated Boron CompoundPrecursor for various borylation reactions; similar reactivity profile.

The uniqueness of 2-Chloro-1,3,2-benzodioxaborole lies in its specific bicyclic structure and the presence of chlorine, which influences its reactivity and potential applications compared to other boron-containing compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

2-Chloro-1,3,2-benzodioxaborole

Dates

Modify: 2023-08-16

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